molecular formula C10H11BrN2O2 B2814340 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide CAS No. 2090335-59-2

5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide

Cat. No.: B2814340
CAS No.: 2090335-59-2
M. Wt: 271.114
InChI Key: RDILLKSOGJSQCR-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide typically involves the following steps:

    Amidation: The carboxylic acid group on the furan ring is converted to an amide through a reaction with an amine, such as N,N-dimethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium thiolate (NaSR) or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Primary amines or secondary amines.

    Substitution: Thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyano group can form specific interactions with active sites, while the furan ring provides a stable scaffold for binding. The compound may inhibit or activate biological pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-cyanoethyl)-2-methylbenzamide: Similar in structure but with a benzene ring instead of a furan ring.

    5-bromo-N-(1-cyanoethyl)furan-2-carboxamide: Lacks the N,3-dimethyl substitution on the furan ring.

Uniqueness

5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide is unique due to its combination of a bromine atom, cyano group, and N,3-dimethyl substitution on a furan ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6-4-8(11)15-9(6)10(14)13(3)7(2)5-12/h4,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDILLKSOGJSQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(=O)N(C)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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